2',6'-Dichloro-4'-fluoroacetophenone
Overview
Description
2’,6’-Dichloro-4’-fluoroacetophenone is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-4’-fluoroacetophenone typically involves the acylation of dichlorofluorobenzene. One common method includes the reaction of 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. This intermediate is then chlorinated to produce dichlorofluorobenzene, which is subsequently acylated using an acylating agent to yield 2’,6’-Dichloro-4’-fluoroacetophenone .
Industrial Production Methods
Industrial production of 2’,6’-Dichloro-4’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including melt crystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Substituted acetophenones with different functional groups.
Reduction: Alcohol derivatives such as 2’,6’-dichloro-4’-fluorophenylethanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2’,6’-Dichloro-4’-fluoroacetophenone is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-4’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2’,6’-Dichloroacetophenone: Similar structure but lacks the fluorine atom.
2’,4’-Dichloroacetophenone: Similar structure with chlorine atoms at different positions.
2,4-Dichloro-6-fluoroquinoline: Contains a quinoline ring instead of a benzene ring
Uniqueness
2’,6’-Dichloro-4’-fluoroacetophenone is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
1-(2,6-dichloro-4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXSYCNEEKTVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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